Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-
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Overview
Description
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-, also known as N-(2-oxotetrahydrofuran-3-yl)nonanamide, is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of a nonanamide group attached to a tetrahydro-2-oxo-3-furanyl moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- typically involves the reaction of nonanoic acid with tetrahydrofuran-2-one in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Nonanamide: Similar in structure but lacks the tetrahydro-2-oxo-3-furanyl group.
Tetrahydrofuran-2-one: Similar in structure but lacks the nonanamide group.
N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar in structure but has an acetamide group instead of a nonanamide group.
Uniqueness
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- is unique due to the combination of the nonanamide and tetrahydro-2-oxo-3-furanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
CAS No. |
106983-32-8 |
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Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-(2-oxooxolan-3-yl)nonanamide |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
OMPXHNXRUVEQDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1CCOC1=O |
Origin of Product |
United States |
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